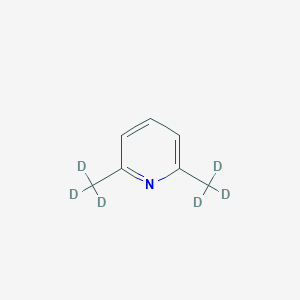

2,6-Dimethyl-d6-pyridine

描述

2,6-Dimethyl-d6-pyridine is a deuterated derivative of 2,6-dimethylpyridine, also known as lutidine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the methyl groups. The deuterium labeling makes this compound particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy, where it serves as a solvent or a reference standard.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-d6-pyridine typically involves the deuteration of 2,6-dimethylpyridine. One common method includes the use of deuterated reagents such as deuterium gas (D2) or deuterated solvents. The process may involve catalytic hydrogenation where a catalyst like palladium on carbon (Pd/C) is used to facilitate the exchange of hydrogen atoms with deuterium atoms under controlled conditions of temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the removal of any non-deuterated impurities .

化学反应分析

Ion Clustering Reactions

Protonated 2,6-dimethylpyridine participates in gas-phase clustering reactions, forming complexes with neutral molecules. Key thermodynamic parameters for these reactions, derived from pulsed high-pressure mass spectrometry (PHPMS), are summarized below:

Table 1: Thermodynamic Data for Clustering Reactions of Protonated 2,6-Dimethylpyridine

| Reaction Type | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | Method | Reference |

|---|---|---|---|---|

| (C₇H₁₀N⁺) + C₇H₉N → (C₇H₁₀N⁺- C₇H₉N) | 97.5 | 139 | PHPMS | |

| (C₇H₁₀N⁺) + H₂O → (C₇H₁₀N⁺- H₂O) | 55.2 | 108 | PHPMS |

These reactions demonstrate strong hydrogen bonding and steric effects due to the methyl groups. The deuterated analog is expected to exhibit similar clustering behavior, with slight isotopic shifts in thermodynamic parameters.

Table 2: Catalytic Performance of Pd(II) Complexes with Pyridine Ligands

| Ligand pKa | Suzuki–Miyaura Coupling Yield (%) | Heck Coupling Yield (%) |

|---|---|---|

| 5.23 | 97 | 85 |

| 9.61 | 93 | 83 |

| 3.49 | 78 | 89 |

Data adapted from Pd(II) complex studies using 2,6-dimethylpyridine derivatives .

The steric bulk of the methyl groups in 2,6-lutidine reduces nucleophilicity but enhances stability in coordination complexes. The deuterated form may serve as a mechanistic probe in such systems, particularly in isotope effect studies.

Oxidation and Functionalization

Oxidation of 2,6-lutidine with air yields 2,6-diformylpyridine, a reaction likely applicable to the deuterated analog:

This reaction proceeds via radical intermediates, with isotopic substitution potentially altering reaction kinetics. Industrial synthesis of 2,6-lutidine involves condensation of formaldehyde, acetone, and ammonia , suggesting analogous pathways for deuterated derivatives.

Stability and Environmental Impact

2,6-Lutidine derivatives degrade slowly in soil (>30 days) due to steric hindrance from methyl groups . The deuterated form is expected to follow similar biodegradation pathways but with altered isotopic fractionation.

Synthetic Protocols

While direct synthesis methods for 2,6-dimethyl-d6-pyridine are not explicitly detailed in literature, analogous routes involve:

科学研究应用

Organic Chemistry Applications

Synthesis of Chiral Macrocyclic Pyridines

- Method : The synthesis involves the coupling of N2,N2-(pyridine-2,6-dicarbonyl)diamino acid hydrazides with 2,6-pyridine dicarbonyldichloride.

- Results : This method successfully yields chiral macrocyclic pyridines, which are valuable in asymmetric synthesis and drug development.

Synthesis of Piperidine Derivatives

- Method : A quinoline organocatalyst is combined with trifluoroacetic acid as a cocatalyst to synthesize piperidine derivatives.

- Results : The process produces enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines, demonstrating the compound's utility in creating complex nitrogen-containing structures.

Electrochemical Applications

Synthesis of Metal Complexes

- Field : Electrochemistry

- Application : 2,6-Dimethyl-d6-pyridine is utilized in synthesizing metal complexes of 2,6-pyridinedicarboxylic acid (PDC).

- Method : The composites are synthesized via electrochemical polymerization using sodium para-toluenesulfonate as a dopant on indium tin oxide (ITO) glass.

- Results : The resulting composite films exhibit enhanced capacitive behavior in KCl solutions, indicating potential applications in hybrid electrodes for energy storage systems.

Physical Chemistry Applications

Probing Brønsted Acid Sites

- Field : Physical Chemistry

- Application : this compound serves as a probe to measure the strength of Brønsted acid sites.

- Method : Adsorption experiments are conducted to determine the strength of these acid sites on faujasite zeolites.

- Results : The adsorption data correlate well with CO adsorption experiments, providing insights into catalytic properties and acid-base interactions in zeolite frameworks.

Interaction Studies

Research involving this compound focuses on its behavior in complex mixtures and interactions with other molecules. These studies are crucial for understanding the compound's role in biological systems and industrial processes. For instance:

- Interaction studies reveal how this compound behaves when mixed with various solvents or reactants, influencing reaction kinetics and mechanisms due to the presence of deuterium.

Data Table: Summary of Applications

| Field | Application Description | Methodology | Results/Outcomes |

|---|---|---|---|

| Organic Chemistry | Synthesis of chiral macrocyclic pyridines | Coupling reactions with specific precursors | Formation of valuable chiral compounds |

| Organic Chemistry | Synthesis of piperidine derivatives | Use of organocatalysts | Enantiomerically enriched products |

| Electrochemistry | Synthesis of metal complexes | Electrochemical polymerization | Enhanced capacitive behavior in hybrid electrodes |

| Physical Chemistry | Probing Brønsted acid sites | Adsorption experiments | Correlation with CO adsorption data |

Case Studies

-

Electrochemical Performance Study :

- Researchers synthesized composites using this compound and evaluated their electrochemical performance. The study highlighted the enhanced capacitive behavior of these composites when tested in different electrolyte solutions.

-

Chiral Synthesis Development :

- A study focused on the synthesis of chiral macrocyclic compounds utilizing this compound as a key building block. This research demonstrated significant advancements in asymmetric synthesis methodologies.

-

Acidity Measurement Techniques :

- A comprehensive investigation into the use of this compound as a probe for measuring Brønsted acidity revealed its effectiveness in correlating adsorption data with catalytic activity in zeolite frameworks.

作用机制

The mechanism of action of 2,6-dimethyl-d6-pyridine is primarily related to its role as a solvent and reference standard in NMR spectroscopy. The deuterium atoms in the compound do not interfere with the hydrogen signals in NMR spectra, providing a clear and distinct reference. Additionally, in biological studies, the deuterium labeling allows for the tracking of the compound through various metabolic pathways without altering the chemical behavior of the parent molecule .

相似化合物的比较

2,6-Dimethylpyridine (Lutidine): The non-deuterated form of the compound, commonly used in organic synthesis and as a solvent.

2,6-Dimethylpyrazine: Another heterocyclic compound with similar structural features but different chemical properties and applications.

2,6-Dimethyl-1,4-diazine: A related compound with applications in the synthesis of pharmaceuticals and agrochemicals

Uniqueness: 2,6-Dimethyl-d6-pyridine stands out due to its deuterium labeling, which provides unique advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms enhances the compound’s utility in tracing and analyzing complex chemical and biological processes without interference from hydrogen signals .

生物活性

2,6-Dimethyl-d6-pyridine, a deuterated derivative of 2,6-dimethylpyridine, is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.

This compound has the molecular formula and is characterized by a pyridine ring with two methyl groups at the 2 and 6 positions. The introduction of deuterium (d6) enhances its stability and alters its reactivity profile, which can be advantageous in biological studies and drug development.

Synthesis methods for this compound typically involve the use of deuterated reagents in the alkylation processes or through multicomponent reactions that incorporate deuterated precursors. For instance, recent studies have highlighted innovative synthetic strategies that utilize green chemistry principles to minimize environmental impact while maximizing yield and purity .

Anticancer Properties

Recent research indicates that pyridine derivatives, including this compound, exhibit significant anticancer activities. A study evaluating various pyridine-based compounds demonstrated their ability to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The cytotoxicity was measured using the MTT assay, revealing that certain derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Cytotoxic Activity of Pyridine Derivatives

The mechanism of action for these compounds often involves the induction of apoptosis through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Antioxidant Activity

Pyridine derivatives have also been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant capacity is often assessed through various assays measuring the ability to inhibit lipid peroxidation or reduce reactive oxygen species (ROS) levels .

Case Studies

- Anticancer Activity : In a controlled study, several pyridine derivatives were synthesized and tested against human cancer cell lines. Notably, compounds containing the 2,6-dimethylpyridine scaffold exhibited promising results against MCF-7 cells with an IC50 value significantly lower than that of traditional chemotherapeutics like doxorubicin .

- Mechanistic Insights : Another study explored the interaction of this compound with integrin αvβ3 in tumor vasculature. This interaction is crucial for developing targeted therapies aimed at inhibiting angiogenesis in tumors .

属性

IUPAC Name |

2,6-bis(trideuteriomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-3-5-7(2)8-6/h3-5H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISVCGZHLKNMSJ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC(=CC=C1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445598 | |

| Record name | 2,6-Dimethyl-d6-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10259-14-0 | |

| Record name | 2,6-Dimethyl-d6-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10259-14-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。